![molecular formula C17H20O B14584798 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene CAS No. 61259-79-8](/img/structure/B14584798.png)
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene is an organic compound with a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the aromatic ring using a methyl halide and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the aromatic ring.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution is a common reaction, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group on the aromatic ring enhances the electron density, making the compound more reactive towards electrophiles . This reactivity is crucial for its various applications in synthesis and research.
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): Similar in structure but lacks the additional methyl and phenyl groups.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares the methoxy and methyl groups but has a different substitution pattern.
Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-: Similar structure with different substitution positions.
Uniqueness
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
61259-79-8 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O/c1-12-5-7-15(8-6-12)11-16-9-13(2)17(18-4)14(3)10-16/h5-10H,11H2,1-4H3 |
InChI Key |
CLGFBRVXSBXNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




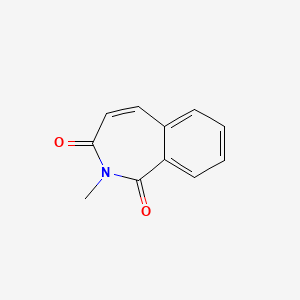
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)

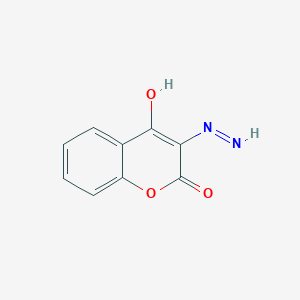
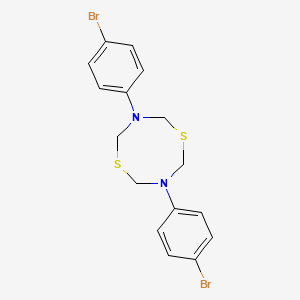
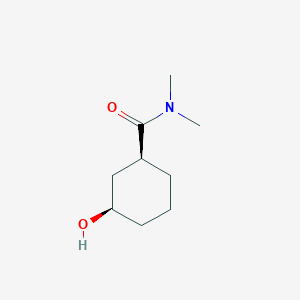

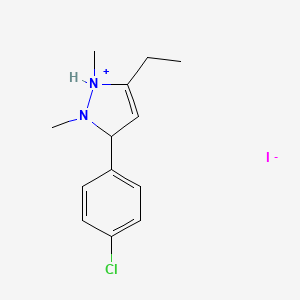
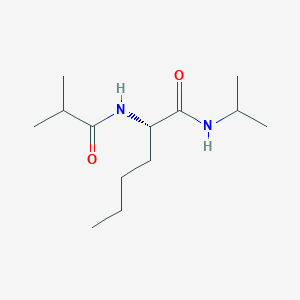
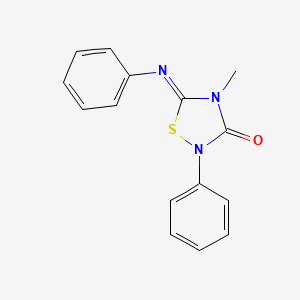
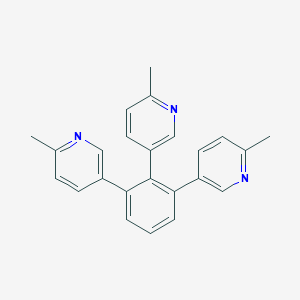
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
